molecular formula C10H6N4O3 B12894926 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile CAS No. 53657-73-1

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B12894926
CAS No.: 53657-73-1
M. Wt: 230.18 g/mol
InChI Key: ZACZWSYZWBDCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an amino group, a nitrophenyl group, and a carbonitrile group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-Amino-2-(4-aminophenyl)-1,3-oxazole-4-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
  • 5-Amino-2-(4-bromophenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

53657-73-1

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C10H6N4O3/c11-5-8-9(12)17-10(13-8)6-1-3-7(4-2-6)14(15)16/h1-4H,12H2

InChI Key

ZACZWSYZWBDCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)N)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.